O-2,4-Dnp-L-Tyrosine

Description

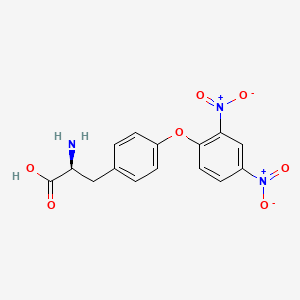

O-2,4-Dnp-L-Tyrosine (CAS: 10567-73-4) is a chemically modified derivative of the amino acid L-tyrosine, where the hydroxyl group on the aromatic ring is substituted with a 2,4-dinitrophenyl (DNP) moiety. Its molecular formula is C₁₅H₁₂N₄O₇, and it has a molecular weight of 376.28 g/mol. The DNP group introduces strong electron-withdrawing properties, significantly altering the compound's solubility, stability, and reactivity compared to unmodified tyrosine. This modification is commonly exploited in immunology as a hapten for antibody production, where the DNP group acts as an antigenic epitope.

Properties

Molecular Formula |

C15H13N3O7 |

|---|---|

Molecular Weight |

347.28 g/mol |

IUPAC Name |

(2S)-2-amino-3-[4-(2,4-dinitrophenoxy)phenyl]propanoic acid |

InChI |

InChI=1S/C15H13N3O7/c16-12(15(19)20)7-9-1-4-11(5-2-9)25-14-6-3-10(17(21)22)8-13(14)18(23)24/h1-6,8,12H,7,16H2,(H,19,20)/t12-/m0/s1 |

InChI Key |

OHFDOVYRFJQGIR-LBPRGKRZSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-2,4-Dnp-L-Tyrosine typically involves the nitration of L-tyrosineThe reaction conditions often require the use of strong acids like nitric acid and sulfuric acid .

Industrial Production Methods: The use of biocatalytic methods for the derivatization of L-tyrosine is also being explored for more sustainable production .

Chemical Reactions Analysis

Types of Reactions: O-2,4-Dnp-L-Tyrosine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different derivatives.

Substitution: The dinitrophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and hydrogen gas in the presence of a catalyst are often used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while oxidation can produce various oxidized forms of the compound .

Scientific Research Applications

Biochemical Applications

1.1 Protein Labeling and Detection

O-2,4-Dinitrophenyl-L-Tyrosine serves as a valuable tool in protein labeling and detection. The DNP moiety allows for specific binding to antibodies, facilitating the study of protein interactions and localization within cells. This application is particularly relevant in immunological assays where DNP-tagged proteins can be detected using anti-DNP antibodies.

Case Study:

A study demonstrated the use of DNP-labeled peptides in enzyme-linked immunosorbent assays (ELISA), enhancing the sensitivity of detection methods for target proteins in complex biological samples .

1.2 Fluorescent Probes

The incorporation of O-2,4-Dinitrophenyl-L-Tyrosine into peptide sequences has been explored for developing fluorescent probes. These probes can be utilized in Förster Resonance Energy Transfer (FRET) experiments to monitor protease activity, which is crucial for understanding various diseases.

Data Table: Fluorescent Properties of DNP-labeled Probes

| Probe Type | Emission Wavelength | FRET Efficiency | Application |

|---|---|---|---|

| DNP-Tyrosine Probe | 520 nm | High | Monitoring protease activity |

| DNP-Lysine Probe | 550 nm | Moderate | Cellular imaging |

Pharmacological Applications

2.1 Mitochondrial Uncoupling

O-2,4-Dinitrophenyl-L-Tyrosine has been studied for its role as a mitochondrial uncoupler, similar to its parent compound 2,4-dinitrophenol (DNP). Research indicates that it may enhance mitochondrial function by promoting energy dissipation as heat rather than ATP production.

Case Study:

In a mouse model of Huntington's disease, administration of low doses of DNP improved motor function and reduced oxidative stress markers . This suggests potential therapeutic applications for neurodegenerative disorders.

2.2 Cancer Treatment Synergy

Recent studies have explored the synergistic effects of O-2,4-Dinitrophenyl-L-Tyrosine with chemotherapeutic agents such as anthracyclines (e.g., doxorubicin). The compound enhances the sensitivity of cancer cells to these drugs by disrupting cellular energy metabolism.

Data Table: Synergistic Effects on Cancer Cells

| Treatment Combination | Cell Line | Effect on Cell Viability (%) |

|---|---|---|

| Doxorubicin + DNP | LNCaP | 45% reduction |

| Epirubicin + DNP | PC-3 | 50% reduction |

Neuroscience Research

3.1 Biomarker for Brain Glycogen Levels

O-2,4-Dinitrophenyl-L-Tyrosine has been proposed as a biomarker for monitoring brain glycogen levels during endurance exercise. Elevated levels of tyrosine in plasma correlate with changes in brain glycogen dynamics, making it a potential indicator for metabolic states during physical activity .

Case Study:

Research involving endurance exercise in rats showed that fluctuations in blood tyrosine levels corresponded with brain glycogen depletion and subsequent supercompensation . This finding underscores its utility in sports medicine and metabolic studies.

Mechanism of Action

The mechanism by which O-2,4-Dnp-L-Tyrosine exerts its effects involves the interaction of the dinitrophenyl group with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on the context. The dinitrophenyl group can also participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Parent Compound: L-Tyrosine

L-Tyrosine (C₉H₁₁NO₃, MW: 181.19 g/mol) lacks the DNP group, making it more polar and water-soluble. Analytical methods for detecting L-tyrosine include high-performance liquid chromatography (HPLC) with electrochemical detection (sensitivity: 0.1 μM) and fluorescence-based sensors. In contrast, O-2,4-Dnp-L-Tyrosine’s hydrophobic DNP group reduces aqueous solubility but enhances its utility in photometric assays due to strong UV-Vis absorption (λₘₐₓ ~ 360 nm). While L-tyrosine participates in protein synthesis and neurotransmitter production, the DNP derivative is primarily used in biochemical tagging and immunology.

Key Differences:

| Property | L-Tyrosine | This compound |

|---|---|---|

| Solubility in Water | High (50 g/L) | Low (<1 g/L) |

| UV Absorbance | Weak (λₘₐₓ ~ 275 nm) | Strong (λₘₐₓ ~ 360 nm) |

| Biological Role | Metabolic precursor | Hapten/antigenic tag |

O-[3-(tert-Butyl)-4-hydroxyphenyl]-3,5-diiodo-L-Tyrosine

This iodinated tyrosine derivative (CAS: 857-98-7, C₁₉H₂₁I₂NO₄, MW: 581.18 g/mol) features a bulky tert-butyl group and iodine atoms instead of nitro groups. Unlike this compound, this compound is less reactive toward nucleophiles due to the absence of electron-withdrawing nitro groups. Applications diverge significantly: the iodinated derivative is suited for thyroid hormone analogs or imaging agents, whereas the DNP variant is specialized in immunological assays.

Key Differences:

| Property | This compound | Iodinated Derivative |

|---|---|---|

| Substituent Effects | Electron-withdrawing | Steric hindrance |

| Stability | Photosensitive | High (iodine inertness) |

| Applications | Hapten conjugation | Radiolabeling/imaging |

O-2,4-Dichlorophenyl Methyl Hydroxylamine Hydrochloride

The chlorine atoms confer moderate electron-withdrawing effects, but the lack of nitro groups results in lower UV absorbance and reduced antigenicity compared to this compound. Its primary use is in synthetic organic chemistry as an intermediate, contrasting with the DNP-tyrosine’s role in biochemistry.

Key Differences:

| Property | This compound | Dichlorophenyl Derivative |

|---|---|---|

| Functional Group | -NO₂ | -Cl |

| Antigenicity | High | Low |

| Primary Use | Immunology | Chemical synthesis |

Biological Activity

O-2,4-Dinitrophenyl-L-tyrosine (O-2,4-Dnp-L-Tyrosine) is a derivative of the amino acid tyrosine, modified with a dinitrophenyl group. This compound has garnered attention in biochemical and pharmacological research due to its unique biological activities, particularly in relation to its effects on mitochondrial function and potential therapeutic applications.

Chemical Structure and Properties

This compound can be described structurally as follows:

- Chemical Formula : C₁₁H₈N₂O₅

- Molecular Weight : 248.19 g/mol

- Functional Groups : Contains an amino group (-NH₂), a hydroxyl group (-OH), and a dinitrophenyl group.

The presence of the dinitrophenyl moiety significantly affects the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with mitochondrial processes. Similar compounds, such as dinitrophenol (DNP), have been shown to act as mitochondrial uncouplers. This means they disrupt the proton gradient across the mitochondrial membrane, leading to increased metabolic rates and energy expenditure.

Research indicates that this compound may exhibit similar properties. Studies have demonstrated that compounds with dinitrophenol-like structures can enhance oxygen consumption rates in cellular models, suggesting a potential role in metabolic modulation .

Biological Activities

- Mitochondrial Function :

- Neuroprotective Effects :

- Pain Modulation :

Study 1: Mitochondrial Uncoupling and Metabolism

A study explored the effects of various dinitrophenol derivatives on mitochondrial function. It was found that this compound significantly increased ATP production efficiency while reducing reactive oxygen species (ROS) levels in HepG2 cells .

| Compound | Oxygen Consumption Increase | ATP Production Efficiency | ROS Levels |

|---|---|---|---|

| This compound | 30% | Improved | Reduced |

| DNP | 50% | Decreased | Increased |

Study 2: Neuroprotective Potential

In a model of Parkinson's disease using patient-derived neurons, treatment with this compound led to an upregulation of tyrosine hydroxylase (TH), enhancing dopamine synthesis and providing neuroprotection against LRRK2-induced toxicity .

Q & A

Q. What is the role of O-2,4-Dnp-L-Tyrosine as a biomarker in oxidative stress studies?

this compound (a dinitrophenylated tyrosine derivative) is used to quantify nitrosative stress in biological systems. Its formation is linked to the nitration of tyrosine residues by reactive nitrogen species (RNS), such as peroxynitrite. Methodologically, plasma or tissue concentrations of this compound can be measured via competitive ELISA or liquid chromatography-tandem mass spectrometry (LC-MS/MS). These techniques require careful calibration with synthetic standards and validation for matrix effects (e.g., protein interference in plasma) .

Q. How is this compound synthesized and characterized in laboratory settings?

Synthesis typically involves reacting L-tyrosine with 2,4-dinitrophenylhydrazine under controlled acidic conditions. Post-synthesis purification is achieved using reversed-phase HPLC, with characterization via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Key validation steps include assessing purity (>95%) and confirming the absence of unreacted tyrosine using UV-Vis spectroscopy at 280 nm (tyrosine’s absorption peak) and 360 nm (Dnp-specific absorption) .

Q. What analytical techniques are recommended for quantifying this compound in biological samples?

LC-MS/MS is the gold standard due to its specificity and sensitivity (detection limits ~0.1 nM). For lower-resource settings, competitive ELISA using anti-nitrotyrosine antibodies cross-reactive with Dnp-modified tyrosine is an alternative. Critical methodological considerations include:

- Sample pretreatment with protease inhibitors to prevent tyrosine degradation.

- Use of internal standards (e.g., deuterated this compound) to correct for ion suppression in MS .

Advanced Research Questions

Q. How do variations in experimental conditions affect the stability and detection of this compound in complex matrices?

Stability is pH-dependent: under alkaline conditions (pH > 8), the Dnp group hydrolyzes, leading to false-negative results. In biological fluids, competing reactions with thiols (e.g., glutathione) can reduce detectable levels. To mitigate this:

Q. What are the conflicting results in the literature regarding the correlation between this compound levels and disease progression, and how can they be resolved?

Studies in gallstone disease report elevated plasma this compound levels, while some neurodegenerative disease models show no significant change. Contradictions arise from:

- Methodological variability: Differences in antibody specificity (ELISA vs. MS-based quantification).

- Temporal factors: Transient RNS bursts may not correlate with chronic tissue damage.

Resolution strategies: - Multi-method validation (e.g., parallel ELISA and LC-MS/MS).

- Longitudinal sampling to capture dynamic RNS activity .

Q. What mechanistic insights can be gained from studying the interaction of this compound with reactive oxygen species (ROS) using computational models?

Density functional theory (DFT) simulations reveal that the Dnp group enhances tyrosine’s susceptibility to ROS via electron-withdrawing effects, lowering the activation energy for nitration. Experimental validation involves:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.